molecular formula C13H15ClO4 B7993272 Ethyl 3-chloro-4-n-propoxybenzoylformate

Ethyl 3-chloro-4-n-propoxybenzoylformate

Cat. No.: B7993272
M. Wt: 270.71 g/mol
InChI Key: JVWWIYZMAUGKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-n-propoxybenzoylformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper)

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone)

Major Products Formed

    Substitution: Ethyl 3-amino-4-n-propoxybenzoylformate, Ethyl 3-thio-4-n-propoxybenzoylformate

    Reduction: Ethyl 3-chloro-4-n-propoxybenzyl alcohol

    Oxidation: Ethyl 3-chloro-4-n-propoxybenzoic acid

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(3-chloro-4-propoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-7-18-11-6-5-9(8-10(11)14)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWWIYZMAUGKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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